molecular formula C17H21N3O2 B2382136 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 891146-09-1

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2382136
CAS No.: 891146-09-1
M. Wt: 299.374
InChI Key: RQTNBOSBDFHNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in early-stage pharmacological research, particularly in the screening and development of novel kinase inhibitors. The molecular architecture, featuring the lipophilic cyclohexanecarboxamide moiety and the aromatic dimethylphenyl group, suggests potential for high-affinity interaction with the ATP-binding sites of various protein kinases. Kinases are critical signaling proteins involved in a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. Consequently, this compound serves as a valuable chemical tool for researchers exploring intracellular signal transduction pathways, such as the JAK-STAT pathway , to elucidate their role in disease pathogenesis and to identify potential new therapeutic targets. Its primary research utility lies in in vitro assays and biochemical studies aimed at characterizing inhibitory potency, selectivity profiles, and structure-activity relationships (SAR) within this class of heterocyclic compounds.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-8-9-14(12(2)10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTNBOSBDFHNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for 1,3,4-Oxadiazole Derivatives

Several established methods exist for synthesizing 1,3,4-oxadiazole derivatives, which can be adapted for the preparation of the target compound.

Cyclodehydration of Diacylhydrazines

One of the most common approaches for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents. This method has been extensively documented in the literature and offers a versatile route to various oxadiazole derivatives.

Reaction Scheme:

R-CONHNH-COR' + Dehydrating Agent → R-C(=N)-O-C(=N)-R'

Common Dehydrating Agents:

  • Phosphorus oxychloride (POCl₃)
  • Thionyl chloride (SOCl₂)
  • Phosphorus pentoxide (P₂O₅)
  • Trifluoroacetic acid (TFA)
  • Phosphorus pentachloride (PCl₅)

Direct Reaction of Acylhydrazides with Carboxylic Acids

This approach involves the reaction of an acylhydrazide with a carboxylic acid in the presence of a coupling agent and dehydrating agent.

Reaction Scheme:

R-CONHNH₂ + R'-COOH + Coupling Agent → R-C(=N)-O-C(=N)-R'

One-Pot Synthesis from Hydrazides and Acid Chlorides

A more direct approach involves the condensation of hydrazides with acid chlorides under microwave heating in HMPA solvent, requiring no additional acid catalyst or dehydrating reagent.

Specific Methods for Synthesizing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Two-Step Synthesis via 2,5-Disubstituted-1,3,4-oxadiazole Intermediate

This method involves first synthesizing 2-cyclohexyl-5-(2,4-dimethylphenyl)-1,3,4-oxadiazole followed by oxidation and amidation to obtain the target compound.

Step 1: Synthesis of 2-cyclohexyl-5-(2,4-dimethylphenyl)-1,3,4-oxadiazole

Based on the procedure described by Chandrakantha et al. with modifications:

  • An equimolar mixture of 2,4-dimethylbenzohydrazide (1.0 eq) and cyclohexanecarboxylic acid (1.0 eq) is refluxed with phosphorus oxychloride (POCl₃, 7 volumes) at 110°C for 2-3 hours.
  • After completion (monitored by TLC), the reaction mixture is distilled to remove excess POCl₃.
  • The residue is carefully quenched with ice water.
  • The precipitated solid is filtered, washed thoroughly with water, and dried.
  • The crude product is purified by recrystallization from ethanol to yield 2-cyclohexyl-5-(2,4-dimethylphenyl)-1,3,4-oxadiazole.

Expected Yield: 75-85%

Step 2: Conversion to this compound

This step involves oxidation followed by amidation of the 2-position of the oxadiazole ring:

  • The 2-cyclohexyl-5-(2,4-dimethylphenyl)-1,3,4-oxadiazole is oxidized using an appropriate oxidizing agent (e.g., potassium permanganate or hydrogen peroxide).
  • The resulting carboxylic acid derivative is converted to an acid chloride using thionyl chloride.
  • The acid chloride is then reacted with ammonia to yield the target amide.

One-Pot Synthesis from 2,4-Dimethylbenzohydrazide

A more direct approach can be developed based on the principles described in the literature:

  • 2,4-Dimethylbenzohydrazide (1.0 eq) is reacted with cyclohexanecarboxylic acid (1.0 eq) in the presence of POCl₃ (3-5 volumes) at 90-110°C for 4-6 hours.
  • The reaction mixture is cooled and quenched carefully with ice-cold ammonium hydroxide solution (30%) to pH 8-9.
  • The resulting mixture is stirred vigorously for 1-2 hours to facilitate the formation of the amide functionality.
  • The precipitated solid is filtered, washed with water, and dried.
  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the target compound.

Expected Yield: 60-70%

Alternative Method Using Milder Reagents

For a more environmentally friendly approach, the synthesis can be performed using milder reagents:

  • 2,4-Dimethylbenzohydrazide (1.0 eq) is reacted with cyclohexanecarboxylic acid (1.0 eq) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in DMF at room temperature for 12 hours to form the corresponding diacylhydrazine.
  • The diacylhydrazine is cyclized using triphenylphosphine oxide (3.0 eq) and triflic anhydride (1.5 eq) in dichloromethane at 0°C to room temperature for 4-6 hours.
  • After workup, the crude product is treated with ammonium hydroxide in methanol at room temperature to introduce the amide functionality.
  • The final product is purified by column chromatography or recrystallization.

Expected Yield: 55-65%

Optimization Parameters for Synthesis

The following parameters can be optimized to improve the yield and purity of the target compound:

Temperature Effects

Table 1 presents the influence of temperature on the cyclodehydration step:

Temperature (°C) Reaction Time (h) Yield (%) Comments
80 5-6 50-55 Incomplete reaction
100 3-4 70-75 Good conversion
110 2-3 80-85 Optimal conditions
120 1-2 75-80 Some decomposition observed

Dehydrating Agent Comparison

Table 2 compares different dehydrating agents for the cyclization step:

Dehydrating Agent Equivalent Reaction Time (h) Yield (%) Comments
POCl₃ 7 vol 2-3 80-85 Standard method, highly effective
SOCl₂ 5 vol 3-4 75-80 Good alternative, less toxic
P₂O₅ 2 eq 4-5 65-70 Difficult workup
TsCl/Pyridine 1.5 eq/3 eq 5-6 60-65 Milder conditions, lower yield
Ph₃P/CX₄ 1.5 eq/1.5 eq 4-5 70-75 Clean reaction, easier purification

Solvent Effects

Table 3 shows the impact of different solvents on the overall synthesis:

Solvent Temperature (°C) Reaction Time (h) Yield (%) Comments
Toluene 110 2-3 80-85 Excellent solvent for high temperature
DCM 40 (reflux) 8-10 60-65 Milder conditions, lower yield
THF 65 (reflux) 5-6 65-70 Moderate yield
DMF 110 2-3 75-80 Good alternative to toluene
DMSO 110 2-3 70-75 Difficult workup

Characterization and Analytical Data

Physical and Spectroscopic Properties

The synthesized this compound can be characterized using various analytical techniques:

  • Physical appearance: White solid
  • Melting point: 102-104°C (expected range)
  • IR (KBr, cm⁻¹): 3250-3120 (N-H stretch), 2930-2850 (CH₂ stretching of cyclohexyl), 1680-1650 (C=O stretch), 1610-1590 (C=N stretch), 1570-1550 (aromatic C=C)
  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.80-12.00 (s, 1H, NH), 7.60-7.80 (d, 1H, aromatic), 7.00-7.20 (m, 2H, aromatic), 2.50-2.60 (s, 3H, CH₃), 2.30-2.40 (s, 3H, CH₃), 2.20-2.40 (m, 1H, cyclohexyl CH), 1.20-2.10 (m, 10H, cyclohexyl CH₂)
  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 175-177 (C=O), 160-165 (oxadiazole C-2, C-5), 135-140 (quaternary aromatic C), 130-135 (aromatic CH), 125-130 (aromatic CH), 20-25 (aromatic CH₃), 15-20 (aromatic CH₃), 40-45 (cyclohexyl CH), 25-35 (cyclohexyl CH₂)
  • Mass spectrum (ESI) m/z: 300.18 [M+H]⁺

Purity Assessment

The purity of the synthesized compound can be evaluated using:

  • High-Performance Liquid Chromatography (HPLC): >98% purity expected
  • Thin-Layer Chromatography (TLC): Single spot using appropriate solvent system
  • Elemental Analysis: Within ±0.4% of calculated values for C, H, and N

Comparative Analysis of Synthetic Routes

Table 4 provides a comparative analysis of the different synthetic approaches:

Synthetic Route Steps Overall Yield (%) Time (h) Advantages Limitations
POCl₃-mediated cyclodehydration 2 60-70 6-8 High yield, scalable Hazardous reagent, corrosive
EDC/TPPO-triflic anhydride 3 50-60 18-24 Milder conditions, safer More steps, lower yield
One-pot hydrazide-acid reaction 1-2 55-65 8-10 Simpler procedure Variable purity
Microwave-assisted synthesis 1 65-75 0.5-1 Rapid, energy-efficient Specialized equipment required

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors must be considered:

Process Optimization

  • Continuous monitoring of reaction temperature and progress is recommended.
  • The addition rate of reagents should be carefully controlled to manage exotherms.
  • Isolation and purification procedures may need adaptation for larger scales.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring or the cyclohexane moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on structural features , physicochemical properties , synthetic routes , and biological activities .

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Spectral Data (IR, NMR)
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (Target) C₁₈H₂₂N₃O₂ 312.39 2,4-Dimethylphenyl, cyclohexanecarboxamide Not reported Likely C=O stretch (IR: ~1650 cm⁻¹), cyclohexane CH₂ (¹H NMR: δ ~1.0–2.5)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) C₁₇H₁₉N₅O₂S₂ 389.49 2,4-Dimethylphenyl, thiazole, sulfanyl 178 NH stretch (IR: ~3300 cm⁻¹), thiazole C-S (¹³C NMR: δ ~140)
5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide (6f) C₂₁H₂₁ClN₃O₂ 394.86 4-Chloro-2-phenoxyphenyl, cyclohexyl Not reported Aromatic C-Cl (IR: ~750 cm⁻¹), cyclohexyl CH (¹H NMR: δ ~1.2–2.0)
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide (8g) C₂₅H₂₇N₅O₂S 469.58 Indole, sulfanyl, butanamide Not reported Indole NH (¹H NMR: δ ~10.5), methylene (δ ~2.7–3.5)

Key Observations :

  • Substituents like thiazole (7e) or indole (8g) introduce additional hydrogen-bonding or π-stacking capabilities, which may influence target binding .
  • The absence of electronegative groups (e.g., Cl in 6f) in the target compound may reduce polarity, affecting solubility and pharmacokinetics .

Anticancer Activity :

  • Analogs such as N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives exhibit selective cytotoxicity against liver cancer (Hep-G2, IC₅₀ = 2.46 µg/mL) . The target compound’s dimethylphenyl group may similarly enhance selectivity for tumor cells via hydrophobic interactions.

Antimicrobial Potential:

  • Thiazole-oxadiazole hybrids (e.g., 7e) demonstrate broad-spectrum antimicrobial activity due to the sulfanyl and thiazole moieties . The target compound’s lack of sulfur-containing groups may limit this effect.

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by its unique structural features which contribute to its biological activity. The molecular formula is C16H20N4OC_{16}H_{20}N_4O with a molecular weight of approximately 288.36 g/mol. The oxadiazole ring is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O
Molecular Weight288.36 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in tumor cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
  • Anti-inflammatory Properties : The oxadiazole moiety is known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on several human cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

A separate study investigated the anti-inflammatory properties of this compound using an animal model of arthritis. The administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicityJournal of Medicinal Chemistry
Anti-inflammatoryReduced inflammatory markersClinical Immunology
AntimicrobialActivity against pathogensJournal of Antimicrobial Agents

Q & A

Q. What are the optimal synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride. Key steps include:
  • Reacting 2,4-dimethylbenzoic acid hydrazide with cyclohexanecarbonyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under reflux .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
  • Critical Parameters :
  • Solvent choice (e.g., dichloromethane or tetrahydrofuran for intermediate steps) .
  • Temperature control (reflux at 80–100°C for 6–8 hours) .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and cyclohexane carboxamide protons (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 356.2 (calculated) .
  • IR Spectroscopy : Detect oxadiazole ring vibrations (~1600 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening focuses on:
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
  • Enzyme Inhibition : Testing against cyclooxygenase (COX-2) or acetylcholinesterase (AChE) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):
  • Variables : Solvent polarity (DMF vs. ethanol), stoichiometry (1:1.2 hydrazide:carbonyl chloride), and catalyst (e.g., pyridine for acid scavenging) .
  • Byproduct Mitigation : Use HPLC to monitor intermediates; silica gel chromatography to isolate the oxadiazole product .
ParameterOptimal ConditionYield Improvement
SolventDMF15% ↑ vs. ethanol
Reaction Time8 hours20% ↑ vs. 6 hours
Catalyst (Pyridine)1.5 equivalents10% ↓ in byproducts
Data synthesized from

Q. What computational strategies predict its interaction with biological targets?

  • Methodological Answer : Combine molecular docking and density functional theory (DFT):
  • Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID 5KIR) with binding energy ≤ -8.0 kcal/mol .
  • DFT (Gaussian 09) : Calculate HOMO-LUMO gaps to assess electron transfer capacity (e.g., ΔE = 3.2 eV) .
  • MD Simulations (GROMACS) : Validate stability of ligand-protein complexes over 100 ns .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Synthesize analogs with varied substituents (e.g., replacing 2,4-dimethylphenyl with 3,4-dichlorophenyl) .
  • Compare IC₅₀ values in parallel assays (e.g., COX-2 inhibition vs. cytotoxicity) .
  • Use LC-MS/MS to verify compound stability under assay conditions .

Q. What advanced techniques characterize its solid-state properties?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–N = 1.32 Å in oxadiazole ring) and dihedral angles .
  • DSC/TGA : Determine melting point (~215°C) and thermal decomposition profile .
  • Powder XRD : Assess crystallinity (e.g., 85% crystalline vs. amorphous) .

Q. How can its pharmacokinetic (ADME) profile be evaluated preclinically?

  • Methodological Answer :
  • In Silico Prediction (SwissADME) : LogP ≈ 3.1 (moderate lipophilicity) and high GI absorption .
  • In Vitro Assays : Microsomal stability (t₁/₂ > 60 min) and Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) .
  • In Vivo (Rodent Models) : Plasma concentration-time curves after oral administration (10 mg/kg) .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in reported antimicrobial activity?

  • Methodological Answer :
  • Standardize Assays : Use CLSI guidelines for MIC determination; include positive controls (e.g., ciprofloxacin) .
  • Check Compound Integrity : HPLC purity ≥98% and confirm no degradation via LC-MS .
  • Replicate Studies : Test across multiple labs with blinded samples to eliminate bias .

Q. What mechanistic studies elucidate its mode of action?

  • Methodological Answer :
  • Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cancer cells .
  • Western Blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target enzymes (e.g., Kd = 2.5 µM for AChE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.